N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide
Description
Properties
IUPAC Name |
2-N-cyclopropyl-4-N-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-9-8-11-4-2-1-3-5-11)13-10-22-16(19-13)15(21)18-12-6-7-12/h1-5,10,12H,6-9H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBXILAGOCXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
- High-Resolution Mass Spectrometry (HRMS) : Employed for accurate mass determination.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound were tested against various fungal strains. Notably:
- In Vitro Studies : The compound exhibited significant activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like ketoconazole .
The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The compound interacts with the enzyme 14α-demethylase (CYP51), leading to reduced ergosterol levels and subsequent fungal growth inhibition. This mechanism is similar to that of azole antifungals .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole ring and substituents significantly affect biological activity. For example:
- Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine at specific positions on the phenyl ring enhances antifungal efficacy due to increased electron density and lipophilicity .
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| 2d | Cl | 1.23 | Active |
| 2e | F | 1.25 | Active |
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in various biological contexts:
- Antifungal Efficacy : A study demonstrated that this compound inhibited ergosterol synthesis by over 80% within 48 hours of treatment .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound effectively binds to the active site of CYP51, suggesting a strong potential for further development as an antifungal agent .
Comparison with Similar Compounds
Benzo[d]Thiazole-2,4-Dicarboxamide Derivatives
Key Analogs :
- N4-(4-Fluorophenyl)-N2-Substituted Derivatives (e.g., compounds 10a–10l): These derivatives share the thiazole-dicarboxamide core but feature a 4-fluorophenyl group at N4 and diverse N2 substituents (e.g., alkyl, aryl). The target compound replaces the fluorophenyl with a 2-phenylethyl group and introduces a cyclopropyl moiety at N2.
- Synthesis : Both classes are synthesized via sequential coupling of thiazole intermediates with amines under mild conditions using DCM and SOCl2, yielding products with >80% purity confirmed by HPLC .
Activity Comparison :
- Benzo[d]thiazole analogs demonstrate potent kinase inhibition (IC50 values ranging 0.1–5 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).
Pyrrole-Thiazolidinone Hybrids
Key Analog : N2,N4-Bis(2-(4-Substituted Phenyl)-4-Oxothiazolidin-3-Yl)-3,5-Dimethylpyrrole-2,4-Dicarboxamide
- Structural Differences: These pyrrole derivatives incorporate thiazolidinone rings instead of a thiazole core. Molecular docking studies reveal strong binding to FLT3 kinase (binding scores: 60–75 vs. 82 for Gilteritinib, a reference inhibitor), suggesting competitive ATP-pocket targeting. The target compound’s thiazole core may offer superior metabolic stability compared to pyrrole-based analogs .
Thiadiazole Derivatives
Key Analog : 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine
- Synthesis : Prepared via POCl3-mediated cyclization, contrasting with the SOCl2-driven amidation used for the target compound. The phenylpropyl and chlorophenyl substituents in this analog differ from the cyclopropyl and phenylethyl groups in the target molecule, impacting steric and electronic properties .
2-(2-Phenylethyl)Chromones
Key Analogs : Naturally occurring chromones from agarwood (e.g., Aquilaria spp.) share the 2-phenylethyl moiety but lack the thiazole-dicarboxamide scaffold.
- MS Fragmentation : Chromones undergo cleavage between the chromone and phenyl groups (e.g., m/z 250 → m/z 160 + 90). The target compound may exhibit analogous fragmentation at the thiazole-phenylethyl junction, though this requires experimental validation .
Data Tables
Table 1: Structural and Activity Comparison of Thiazole-Based Compounds
*Calculated based on molecular formula C₁₇H₁₈N₄O₂S.
Key Research Findings
- Substituent Impact : The cyclopropyl group at N2 may enhance metabolic stability, while the 2-phenylethyl moiety at N4 could improve hydrophobic interactions in kinase binding pockets .
- Synthetic Efficiency : Thiazole-dicarboxamides generally achieve higher yields (75–92%) compared to thiadiazoles (65–78%) due to optimized coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
